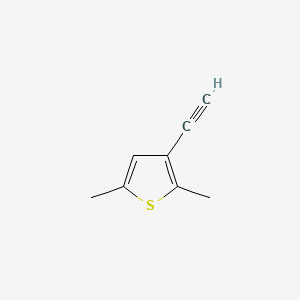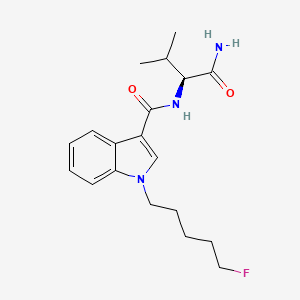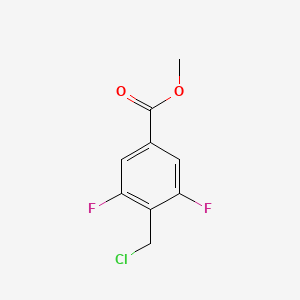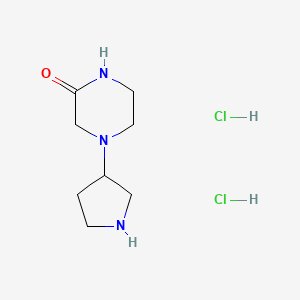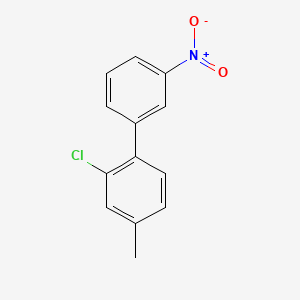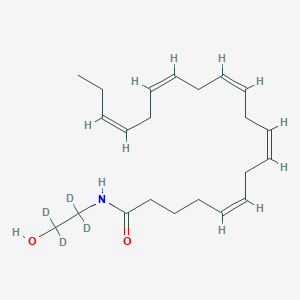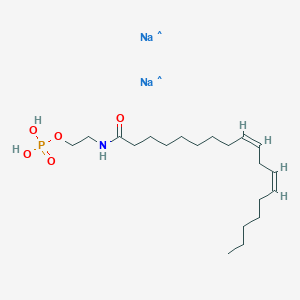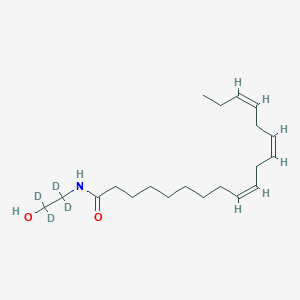
Arachidonoyl-m-Nitroanilin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is primarily used to measure the activity of fatty acid amide hydrolase (FAAH), an enzyme that hydrolyzes fatty acid amides . The compound is notable for its ability to release a yellow colorimetric dye, m-nitroaniline, upon exposure to FAAH activity, making it a valuable tool in biochemical assays .
Wissenschaftliche Forschungsanwendungen
Arachidonoyl-m-Nitroanilin wird in der wissenschaftlichen Forschung häufig verwendet, insbesondere bei der Untersuchung der FAAH-Aktivität. Zu seinen Anwendungen gehören:
Biochemie: Wird als Substrat in Enzymassays zur Messung der FAAH-Aktivität verwendet.
Pharmakologie: Hilft beim Screening von FAAH-Inhibitoren, die potenzielle therapeutische Mittel für Erkrankungen wie Schmerz und Entzündungen darstellen.
Neurowissenschaften: Wird in Studien im Zusammenhang mit der Endocannabinoid-Signalgebung verwendet, da FAAH am Abbau von Endocannabinoiden beteiligt ist.
5. Wirkmechanismus
Der primäre Wirkmechanismus von this compound beinhaltet seine Hydrolyse durch FAAH. FAAH erkennt die Amidbindung in this compound und katalysiert ihre Spaltung, was zur Freisetzung von m-Nitroanilin führt . Diese Reaktion wird zur Messung der FAAH-Aktivität verwendet, da die Menge des freigesetzten m-Nitroanilins proportional zur Aktivität des Enzyms ist .
Ähnliche Verbindungen:
Arachidonoyl-p-Nitroanilin: Ein weiteres Nitroanilin-Fettsäureamid, das zur Messung der FAAH-Aktivität verwendet wird.
Decanoyl-m-Nitroanilin: Ein kürzerkettiges Fettsäureamid, das ebenfalls in FAAH-Aktivitätsassays verwendet wird.
Einzigartigkeit: This compound ist einzigartig aufgrund seiner langkettigen, mehrfach ungesättigten Fettsäurestruktur, die den natürlichen Substraten von FAAH, wie Anandamid, sehr ähnlich ist . Diese strukturelle Ähnlichkeit macht es zu einem hoch relevanten und effektiven Substrat für die Untersuchung der FAAH-Aktivität und das Screening potenzieller Inhibitoren .
Wirkmechanismus
Target of Action
Arachidonoyl m-Nitroaniline (AmNA) primarily targets the enzyme Fatty Acid Amide Hydrolase (FAAH) . FAAH is a relatively unselective enzyme that accepts a variety of amide head groups other than the ethanolamine of its nominal endogenous substrate anandamide (arachidonyl ethanolamide; AEA) .
Mode of Action
AmNA interacts with FAAH, which hydrolyzes it, resulting in the release of the yellow colorimetric dye m-nitroaniline . This interaction allows for the measurement of FAAH activity, offering the potential for fast and convenient measurements using a 96 well plate spectrophotometer .
Biochemical Pathways
The hydrolysis of AmNA by FAAH is part of the broader biochemical pathway involving the metabolism of fatty acid amides . FAAH can also hydrolyze other fatty acid derivatives like N-oleoylethanolamine and N-palmitoylethanolamine, collectively referred to as N-acylethanolamines (NAEs) . These compounds play a role in regulating various physiological functions like sleep and pain .
Result of Action
The hydrolysis of AmNA by FAAH results in the release of the yellow colorimetric dye m-nitroaniline . This change can be measured using a spectrophotometer, providing a convenient method for assessing FAAH activity .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Arachidonoyl m-Nitroaniline interacts with the FAAH enzyme . FAAH is a relatively unselective enzyme that accepts a variety of amide head groups . When Arachidonoyl m-Nitroaniline is exposed to FAAH activity, it results in the release of a yellow colorimetric dye called m-nitroaniline .
Cellular Effects
The cellular effects of Arachidonoyl m-Nitroaniline are primarily related to its role as a substrate for the FAAH enzyme . The interaction between Arachidonoyl m-Nitroaniline and FAAH can be used to measure the activity of this enzyme .
Molecular Mechanism
The molecular mechanism of Arachidonoyl m-Nitroaniline involves its interaction with the FAAH enzyme . When Arachidonoyl m-Nitroaniline is exposed to FAAH activity, it is hydrolyzed, resulting in the release of the yellow colorimetric dye m-nitroaniline .
Temporal Effects in Laboratory Settings
The temporal effects of Arachidonoyl m-Nitroaniline in laboratory settings are related to its role as a substrate for the FAAH enzyme . The release of the yellow colorimetric dye m-nitroaniline upon exposure to FAAH activity allows for fast and convenient measurements of FAAH activity .
Metabolic Pathways
Arachidonoyl m-Nitroaniline is involved in the metabolic pathway related to the FAAH enzyme . FAAH is known to hydrolyze a variety of fatty acid amides .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Arachidonoyl m-Nitroaniline involves the reaction of arachidonic acid with m-nitroaniline. The process typically requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxyl group of arachidonic acid and the amino group of m-nitroaniline . The reaction is usually carried out in an organic solvent like dichloromethane under an inert atmosphere to prevent oxidation.
Industrial Production Methods: While specific industrial production methods for Arachidonoyl m-Nitroaniline are not well-documented, the general approach would involve large-scale synthesis using similar coupling reactions. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Arachidonoyl-m-Nitroanilin wird hauptsächlich hydrolysiert, wenn es FAAH ausgesetzt wird, was zur Freisetzung von m-Nitroanilin führt . Diese Hydrolysereaktion ist ein zentrales Merkmal ihrer Verwendung in Enzymaktivitätsassays.
Häufige Reagenzien und Bedingungen:
Hydrolyse: Die Hydrolysereaktion wird durch das Vorhandensein von FAAH erleichtert. Die Reaktionsbedingungen umfassen typischerweise einen wässrigen Puffer bei physiologischem pH-Wert und Temperatur.
Oxidation und Reduktion:
Hauptprodukte:
Vergleich Mit ähnlichen Verbindungen
Arachidonoyl p-Nitroaniline: Another nitroaniline fatty acid amide used to measure FAAH activity.
Decanoyl m-Nitroaniline: A shorter-chain fatty acid amide also used in FAAH activity assays.
Uniqueness: Arachidonoyl m-Nitroaniline is unique due to its long-chain polyunsaturated fatty acid structure, which closely resembles the natural substrates of FAAH, such as anandamide . This structural similarity makes it a highly relevant and effective substrate for studying FAAH activity and screening potential inhibitors .
Eigenschaften
IUPAC Name |
(5Z,8Z,11Z,14Z)-N-(3-nitrophenyl)icosa-5,8,11,14-tetraenamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-26(29)27-24-20-19-21-25(23-24)28(30)31/h6-7,9-10,12-13,15-16,19-21,23H,2-5,8,11,14,17-18,22H2,1H3,(H,27,29)/b7-6-,10-9-,13-12-,16-15- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OITDPRAMDXERDT-DOFZRALJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NC1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
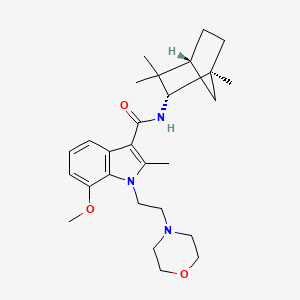


![4-Methoxyoxepino[3,2-d]isoxazole](/img/structure/B594172.png)
